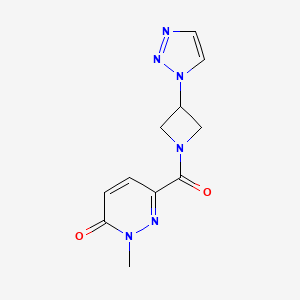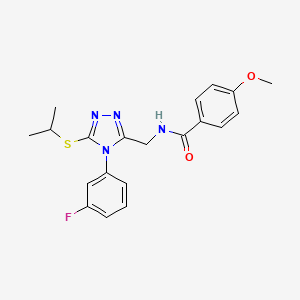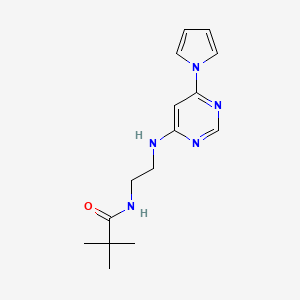
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide” is a compound that belongs to a class of molecules known as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine. One of their carbon atoms is replaced by a nitrogen atom . These compounds have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the design and computational screening of the molecules, followed by their synthesis . The structures of the synthesized compounds are usually elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed using various spectroscopic methods. For instance, FT-IR, NMR (1H and 13C), and mass spectroscopy have been used to elucidate the structures of similar compounds .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically studied in the context of their potential biological activities. For instance, some of these compounds have been tested for antibacterial and antifungal potential .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound exhibits appreciable antibacterial activity. In a study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were synthesized and evaluated. Some of these compounds demonstrated strong antibacterial properties . Further research could explore its potential as a novel antibacterial agent.
Antifungal Activity
While not directly studied for antifungal effects, related pyrrole-based compounds have shown promise against Candida species . Exploring its potential as an antifungal agent warrants further investigation.
Monoclonal Antibody Production
In a different context, chemical compounds have been investigated to enhance monoclonal antibody production in mammalian cell cultures. Considering the compound’s structure, it might be worth exploring its impact on antibody production .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of these compounds often involve further exploration of their potential biological activities and therapeutic applications. For instance, these molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)14(21)17-7-6-16-12-10-13(19-11-18-12)20-8-4-5-9-20/h4-5,8-11H,6-7H2,1-3H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHADWUQZFJSTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC1=CC(=NC=N1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

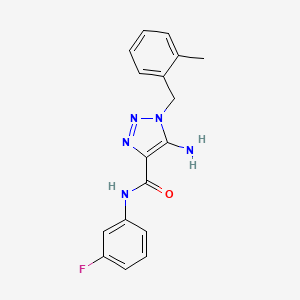


![2-Chloro-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylacetamide](/img/structure/B2505424.png)
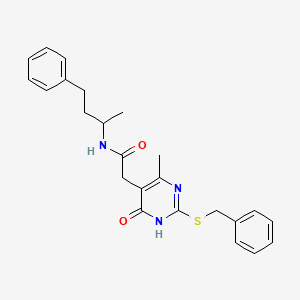
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(pyridin-4-yl)methanone](/img/structure/B2505429.png)
![{Spiro[3.3]heptan-2-yl}methanesulfonyl chloride](/img/structure/B2505430.png)
![N-[2-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2505431.png)

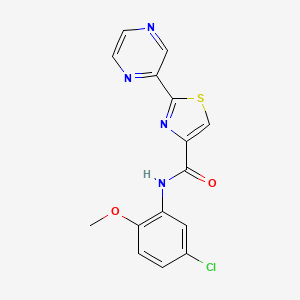
![N-(3-acetylphenyl)-2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2505434.png)
![4-((1-methyl-1H-imidazol-2-yl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2505435.png)
